6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine
Description
Properties
IUPAC Name |
6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-6(8)2-3-7-10-9-4-11(5)7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVNXGBBBLDGKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=NN=CN12)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-5-bromo-3-methylpyridine
The most widely reported method involves cyclization of 2-amino-5-bromo-3-methylpyridine with hydroxylamine-O-sulfonic acid (HOSA) in methanol. This two-step protocol, adapted from Edmondson et al. (2006), proceeds via:
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Formation of an intermediate hydrazine derivative through nucleophilic substitution at 20°C.
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Intramolecular cyclization under reflux in DMF at 130°C for 12 hours to yield the triazolo-pyridine core.
Key advantages include simplicity and avoidance of transition-metal catalysts. However, the yield remains unspecified in public documentation, and scalability is limited by prolonged reaction times.
Nickel-Catalyzed Cross-Coupling for Methyl Group Introduction
A patent by WO2024015825A1 discloses a scalable route leveraging nickel catalysis:
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Directed ortho-metalation : Reacting 2-amino-3,5-dibromo-4-methylpyridine with N,N-dimethylformamide-dimethylacetal (DMF-DMA) to install a directing group.
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Methylation : Treatment with methylzinc bromide and NiCl₂(dppe) at 0°C–25°C replaces the 3-bromo substituent with a methyl group.
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Cyclization : Hydrolysis with HCl followed by reaction with hydroxylamine closes the triazole ring.
This method achieves higher regioselectivity (≥95% purity by HPLC) and is adaptable to kilogram-scale production. The nickel catalyst enables efficient C–C bond formation, circumventing traditional Grignard reagents’ limitations.
Palladium-Mediated Cascade Reactions
US11180503B2 outlines a Pd-PEPPSI-IHeptCl-catalyzed approach:
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Buchwald-Hartwig amination of 5-bromopyridine-2,3-diamine with butyric acid derivatives.
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Reductive cyclization using LiAlH₄ in THF generates the triazolo-pyridine skeleton.
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Bromination with PBr₃ introduces the bromine atom at position 6.
Critical parameters include strict temperature control (–78°C to 25°C) and anhydrous conditions. The method yields 68–72% over three steps but requires specialized ligands and high catalyst loading (5 mol%).
Comparative Analysis of Methodologies
Table 1: Synthesis Method Comparison
Optimization Strategies and Challenges
Solvent and Temperature Effects
Regioselectivity in Bromination
Positional selectivity during bromination is influenced by:
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Electronic effects : The methyl group at position 5 directs electrophilic attack to the electron-deficient position 6 via resonance stabilization.
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Steric hindrance : Bulkier catalysts (e.g., Pd-PEPPSI) favor bromination at less hindered sites.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Recent patents suggest transitioning batch processes to continuous flow systems to:
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted triazolo[4,3-a]pyridines can be formed.
Oxidation Products: Oxidation can lead to the formation of N-oxides.
Reduction Products: Reduction can yield partially or fully reduced triazole derivatives.
Scientific Research Applications
6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity as an inverse agonist of RORγt and inhibitors of JAK1 and JAK2.
Material Sciences: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or photochemical properties.
Biological Studies: It is used in studies related to enzyme inhibition and molecular interactions due to its ability to form stable complexes with various biomolecules.
Mechanism of Action
The mechanism of action of 6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, as an inverse agonist of RORγt, it binds to the receptor and stabilizes it in an inactive conformation, thereby inhibiting its activity. Similarly, as an inhibitor of JAK1 and JAK2, it interferes with the signaling pathways mediated by these kinases, leading to reduced cellular responses to cytokines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Planarity Effects
The position and type of substituents significantly influence the physicochemical and biological properties of triazolopyridines. Below is a comparative analysis:
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
- Structure : Bromine at position 6, methyl at position 3.
- Key Data :
- This may affect receptor binding in pharmaceutical applications.
6-Bromo-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine
- Structure : Bromine at position 6, pyridin-4-yl group at position 3.
- Key Data: Crystallized in monoclinic space group P21/c with unit cell parameters a = 14.3213(11) Å, b = 6.9452(4) Å, c = 12.6860(8) Å . Planarity: The fused triazolopyridine system is nearly planar, but the pyridyl substituent creates a 30.41° angle with the core, disrupting conjugation .
- Impact : The bulky pyridyl group may enhance interactions with hydrophobic pockets in biological targets, such as mGluR2 receptors .
5-Iodo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
- Structure : Iodine at position 5, trifluoromethyl at position 3.
- Key Data :
- Impact : The electron-withdrawing trifluoromethyl group and larger iodine atom enhance electrophilicity, making this compound suitable for agrochemical applications .
Antifungal Activity
- Hydrazone-containing triazolopyridines (e.g., 3-hydrazono-[1,2,4]triazolo[4,3-a]pyridines): Exhibit MIC values of 4–32 µg/mL against Candida albicans. Conformational analysis (DFT studies) shows that perpendicular orientation of substituents relative to the triazolopyridine core enhances activity .
Herbicidal Activity
- 3-Nitro-[1,2,4]triazolo[4,3-a]pyridines :
- 6-Bromo-5-methyl derivative : Bromine’s electronegativity may enhance herbicidal potency compared to nitro-substituted analogs, but empirical data is needed.
Receptor Modulation
- mGluR2 Positive Allosteric Modulators: Triazolopyridines with substituents at position 3 (e.g., 3-aryl groups) show EC₅₀ values < 100 nM in potentiating glutamate responses .
Physicochemical Properties
Biological Activity
6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, synthesizing data from various studies and sources to provide a comprehensive overview.
Structural Characteristics
The compound features a fused ring system consisting of a triazole and a pyridine ring. Its molecular formula is with a molecular weight of 228.05 g/mol. The presence of the bromine atom at the 6-position and the methyl group at the 5-position contributes to its unique chemical reactivity and potential biological properties.
Biological Activity Overview
While specific biological activities of this compound are not extensively documented, triazolopyridine derivatives are generally known for their diverse biological activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Antifungal Properties : Triazole derivatives are often explored for their antifungal potential.
- Anticancer Activity : Certain triazolopyridine derivatives exhibit cytotoxic effects against cancer cell lines.
The compound's structural features suggest it may interact with various biological targets. Potential mechanisms include:
- Enzyme Inhibition : The unique structure allows for modulation of enzymatic activities, which is crucial in therapeutic applications.
- Protein-Protein Interactions : The compound may influence interactions between proteins, impacting cellular signaling pathways.
Synthesis and Testing
Research has indicated that this compound can be synthesized through methods such as microwave-assisted reactions involving enaminonitriles and benzohydrazides. These methods are noted for their eco-friendliness and efficiency in producing high yields.
In vitro studies have suggested that compounds with similar structures can exhibit significant activity against pathogens like Chlamydia, with some derivatives showing superior efficacy compared to traditional antibiotics .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine | Lacks methyl group | Moderate antimicrobial activity |
| 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine | Imidazole ring | Anticancer properties |
| 5-Bromo-1H-pyrazolo[4,3-b]pyridine | Pyrazole ring | Antifungal activity |
The presence of both bromine and methyl groups in this compound enhances its binding affinity to specific targets compared to other similar compounds. This unique combination may improve its chemical stability and therapeutic potential.
Q & A
Q. What are the optimal synthetic routes for 6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and halogenation. For example, triazolo[4,3-a]pyridine cores can be generated via condensation of hydrazinylpyridines with ethyl 2-oxoacetate, followed by PhI(OAc)₂-mediated cyclization . Microwave-assisted synthesis (e.g., 100–150 W, 80–120°C, 10–30 minutes) significantly improves yield (up to 85%) compared to conventional heating . Optimizing solvent polarity (e.g., DMF or acetonitrile) and stoichiometric ratios of brominating agents (e.g., NBS or Br₂) is critical for regioselective bromination at position 5. Purity (>95%) can be achieved via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How does the bromine substituent at position 6 influence the compound’s reactivity compared to other halogenated analogues?
- Methodological Answer : Bromine at position 6 enhances electrophilic substitution reactivity due to its electron-withdrawing effect, facilitating nucleophilic aromatic substitution (SNAr) at position 3 or 7. Compared to chloro or iodo analogues, bromine offers a balance between reactivity and stability, as seen in Suzuki-Miyaura coupling reactions (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C, 12 h) . A comparative study (Table 1) highlights differences in reaction rates and byproduct formation:
| Halogen (Position) | Coupling Efficiency (%) | Byproducts (%) |
|---|---|---|
| Br (6) | 78 | 5 |
| Cl (6) | 65 | 12 |
| I (6) | 82 | 15 |
Bromine’s moderate electronegativity reduces steric hindrance, enabling efficient cross-coupling for derivatization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Methodological Answer : Discrepancies often arise from assay conditions or structural analogs. To address this:
- Standardize Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (DMSO ≤0.1%).
- Structural Validation : Confirm regiochemistry via ¹H/¹³C NMR (e.g., J-coupling patterns for triazole protons) and X-ray crystallography .
- Meta-Analysis : Compare IC₅₀ values across studies (Table 2):
| Study | Target (e.g., JAK1) | IC₅₀ (nM) | Assay Type |
|---|---|---|---|
| PubChem (2025) | JAK1 | 120 | Fluorescence |
| CAS Common Chem | JAK2 | 95 | Radioligand |
Divergences may stem from off-target interactions (e.g., with RORγt or PHD-1) . Use siRNA knockdowns to isolate target-specific effects .
Q. What advanced spectroscopic and computational techniques are recommended for elucidating the binding mechanisms of this compound with biological targets?
- Methodological Answer :
- Spectroscopy :
- STD-NMR : Saturation transfer difference NMR to map ligand-receptor interaction epitopes (e.g., with RBP4) .
- Cryo-EM : Resolve binding poses in membrane proteins (e.g., GPCRs) at 2–3 Å resolution.
- Computational Modeling :
- Molecular Dynamics (MD) : Simulate binding stability (e.g., GROMACS, 100 ns trajectories) to assess hydrogen bonds (e.g., between triazole N2 and Arg121 in RBP4) .
- Docking (AutoDock Vina) : Compare docking scores (ΔG) of brominated vs. non-brominated analogs to quantify halogen bonding contributions .
- SAR Studies : Modify substituents (e.g., replace Br with CF₃) and correlate with activity (e.g., logP vs. IC₅₀) to identify pharmacophores .
Data Contradiction Analysis
Q. Why do microwave-assisted syntheses report higher yields than traditional methods for this compound, and how can reproducibility be ensured?
- Methodological Answer : Microwave irradiation enables rapid, uniform heating, reducing side reactions (e.g., decomposition at high temps). Key parameters:
- Power Modulation : Stepwise power adjustment (e.g., 50 W → 100 W) prevents localized overheating.
- Solvent Selection : High-boiling solvents (e.g., DMSO) improve energy absorption.
Reproducibility requires strict control of: - Reaction time (±1 minute) and temperature (±2°C).
- Catalyst freshness (e.g., Pd catalysts stored under argon).
Conflicting reports may arise from unoptimized microwave cavity designs or varying precursor purity .
Structural and Functional Comparisons
Q. How does the methyl group at position 5 differentiate this compound’s properties from other triazolo[4,3-a]pyridine derivatives?
- Methodological Answer : The 5-methyl group enhances lipophilicity (clogP +0.3 vs. non-methylated analogs) and steric shielding, reducing metabolic oxidation. Comparative studies show:
- Metabolic Stability : t₁/₂ in human liver microsomes increases from 2.1 h (non-methylated) to 4.8 h (5-methyl).
- Crystallography : Methyl at C5 induces a 15° twist in the triazole ring, altering π-π stacking with target proteins (e.g., kinase ATP pockets) .
Use QSAR models to predict bioavailability improvements (e.g., 30% increase in Caco-2 permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
